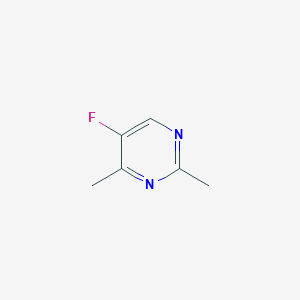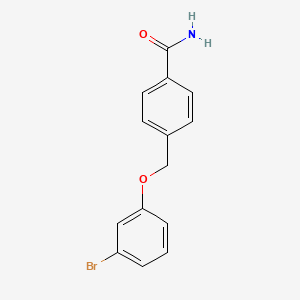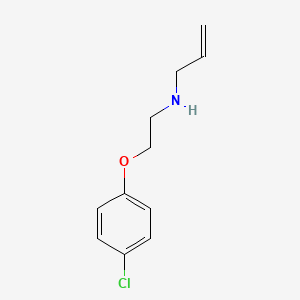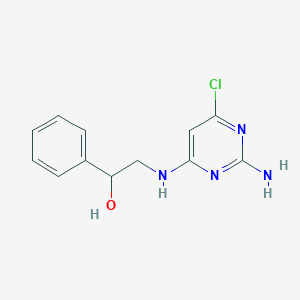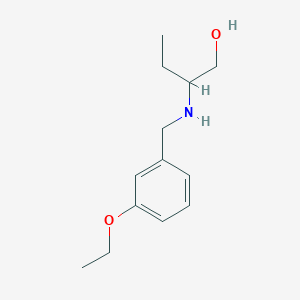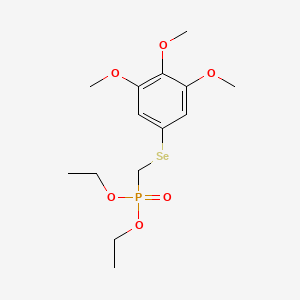
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential as a selenium-containing antioxidant, which can protect cells from oxidative damage.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to the presence of selenium, which is known for its role in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the phosphonate group can interact with various biological molecules, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate: Similar structure but with a seleninyl group instead of a selanyl group.
Methyl 3,4,5-trimethoxybenzoate: Contains the trimethoxyphenyl group but lacks the phosphonate and selanyl groups.
Uniqueness
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is unique due to the combination of the phosphonate, trimethoxyphenyl, and selanyl groups in its structure.
Properties
Molecular Formula |
C14H23O6PSe |
|---|---|
Molecular Weight |
397.27 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethylselanyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O6PSe/c1-6-19-21(15,20-7-2)10-22-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
OQSMQXGAYCOHCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C[Se]C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


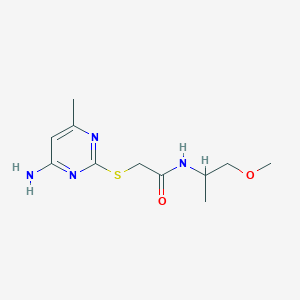
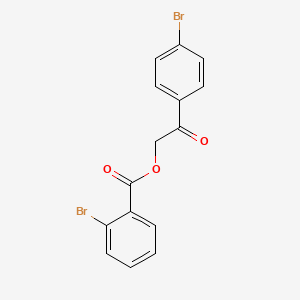
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)

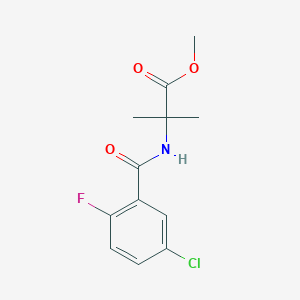
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)
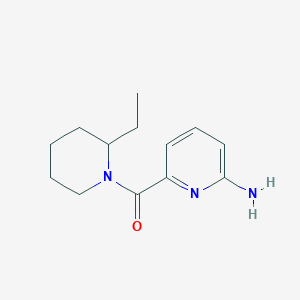
![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
